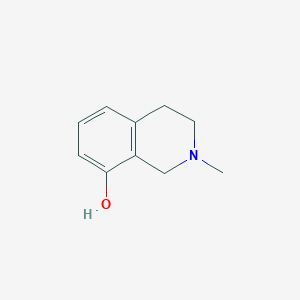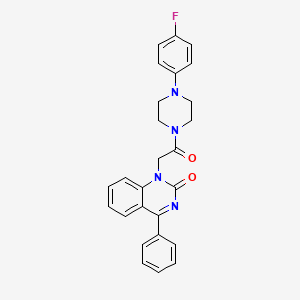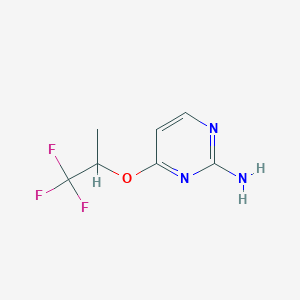![molecular formula C25H18FN3O5 B2656699 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 877657-54-0](/img/no-structure.png)
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a benzofuro[3,2-d]pyrimidin-1(2H)-one moiety, which is a type of heterocyclic compound . It also has fluorophenyl and methoxyphenyl groups attached, which could potentially influence its physical and chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of the fluorophenyl and methoxyphenyl groups could influence properties like solubility and reactivity .科学的研究の応用
Radioligand Development for PET Imaging
A novel series of compounds, including those similar in structural complexity to the specified molecule, have been developed as selective ligands for the translocator protein (18 kDa), which is a target for positron emission tomography (PET) imaging. These compounds, such as DPA-714, are designed with fluorine atoms to allow for labeling with fluorine-18, a radioactive isotope used in PET imaging. This enables the in vivo imaging of the translocator protein, offering insights into neuroinflammatory processes, which are critical for understanding various neurological disorders (Dollé et al., 2008).
Anticancer Activity
Compounds with structural features similar to the specified molecule have shown cytotoxic activity against a range of cancer cell lines. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide have demonstrated appreciable cancer cell growth inhibition in vitro. This highlights the potential of these compounds as a foundation for developing new anticancer agents, offering a novel approach to targeting and inhibiting cancer cell growth (Al-Sanea et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran-7-carboxylic acid, followed by cyclization with urea and acetylation with N-(4-methoxyphenyl)acetamide.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3,4-dihydrobenzofuran-7-carboxylic acid", "urea", "N-(4-methoxyphenyl)acetamide" ], "Reaction": [ "Condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran-7-carboxylic acid in the presence of a suitable condensing agent such as EDCI or DCC to form the corresponding amide intermediate.", "Cyclization of the amide intermediate with urea in the presence of a suitable catalyst such as trifluoroacetic acid or phosphoric acid to form the benzofuro[3,2-d]pyrimidine ring system.", "Acetylation of the benzofuro[3,2-d]pyrimidine intermediate with N-(4-methoxyphenyl)acetamide in the presence of a suitable acetylating agent such as acetic anhydride or acetyl chloride to form the final compound." ] } | |
CAS番号 |
877657-54-0 |
製品名 |
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide |
分子式 |
C25H18FN3O5 |
分子量 |
459.433 |
IUPAC名 |
2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H18FN3O5/c1-33-18-12-8-16(9-13-18)27-21(30)14-28-22-19-4-2-3-5-20(19)34-23(22)24(31)29(25(28)32)17-10-6-15(26)7-11-17/h2-13H,14H2,1H3,(H,27,30) |
InChIキー |
NGXOWXAXAAFZPL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2656616.png)

![1-[4-(Cyclohexyloxy)phenyl]ethan-1-one](/img/structure/B2656618.png)

![1-Ethyl-N-[2-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-sulfonamide](/img/structure/B2656620.png)

![2-(o-Tolyl)imidazo[1,2-a]pyridine](/img/structure/B2656623.png)
![Tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2656624.png)
![1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2656625.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2656626.png)
![1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2656627.png)

![1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole](/img/structure/B2656635.png)
![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2656636.png)